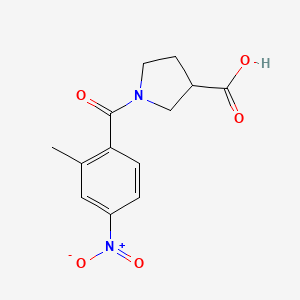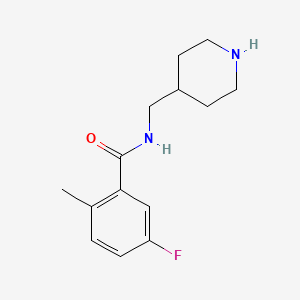![molecular formula C16H22N2O3 B7569129 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH is related to its chemical structure. Lysine is an essential amino acid that contains a positively charged amino group, which can interact with negatively charged molecules such as DNA and RNA. This compound(Boc)-OH can introduce lysine residues into peptides and proteins, which can modify their charge and hydrophobicity. This modification can affect the interactions between peptides and proteins and their biological targets.
Biochemical and Physiological Effects
This compound(Boc)-OH has several biochemical and physiological effects. It can modify the properties and functions of peptides and proteins, which can affect their stability, solubility, and activity. This compound(Boc)-OH can also affect the interactions between peptides and proteins and their biological targets, which can modify their biological activities. This compound(Boc)-OH has low toxicity and is well tolerated by cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. This compound(Boc)-OH is also versatile and can be used in a wide range of applications. However, this compound(Boc)-OH has some limitations. It can be expensive, especially when used in large quantities. It can also be challenging to remove the Boc protecting group, which can affect the yield and purity of the final product.
Orientations Futures
There are several future directions for the use of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using this compound(Boc)-OH. Another direction is the modification of the properties and functions of peptides and proteins using this compound(Boc)-OH to improve their biological activities. This compound(Boc)-OH can also be used in the synthesis of PNAs to develop new gene therapy and drug development strategies. Overall, this compound(Boc)-OH has significant potential for future applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH involves several steps. The first step is the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting lysine with Boc anhydride in the presence of a base such as triethylamine. The resulting compound is this compound(Boc)-OH. The second step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to obtain the final product, this compound-OH.
Applications De Recherche Scientifique
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play critical roles in biological processes such as enzyme catalysis, signal transduction, and immune response. This compound(Boc)-OH is used to introduce lysine residues into peptides and proteins, which can modify their properties and functions. This compound(Boc)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
Propriétés
IUPAC Name |
3-[[benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(11-12-6-3-2-4-7-12)16(21)17-14-9-5-8-13(10-14)15(19)20/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIHTDDGHAARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)

![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)
